molecular formula C18H18N8OS B2770870 1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2034557-68-9

1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2770870
CAS No.: 2034557-68-9
M. Wt: 394.46
InChI Key: GWHCAYWXOMJTAE-UHFFFAOYSA-N
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Description

1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazolo[4,3-a]pyrazine, including this compound, exhibit a wide range of biological activities. The following sections outline specific applications based on recent studies.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide possess notable antibacterial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC): Some derivatives have exhibited MIC values comparable to standard antibiotics like ampicillin .

Antidiabetic Potential

Triazolo[4,3-a]pyrazine derivatives are also being explored for their antidiabetic effects. The mechanism involves the modulation of glucose metabolism and insulin sensitivity. This compound may play a role in enhancing glycemic control through its influence on metabolic pathways .

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated several triazolo derivatives for their antibacterial activity. Among them, one derivative showed MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, indicating strong antibacterial potential .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of triazolo derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved various chemical reactions including amide bond formation and cyclization processes. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of the target compounds .

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

The compound 1-methyl-3-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a notable member of the pyrazole derivatives family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound's structure features a pyrazole core substituted with thiophene and triazolo-pyrazine moieties. These structural elements are crucial for its interaction with biological targets. The presence of multiple heterocycles enhances the compound's ability to modulate various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazoles exhibit inhibitory activity against key oncogenic pathways:

  • BRAF(V600E) : Inhibitors targeting this mutation have shown promise in melanoma treatment.
  • EGFR : Compounds that inhibit EGFR are vital in treating various cancers, particularly non-small cell lung cancer.

In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

  • Gram-positive and Gram-negative Bacteria : The compound exhibited moderate to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For instance, MIC values were reported at 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to standard antibiotics like ampicillin .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways crucial for cell proliferation and survival.
  • Receptor Modulation : It potentially modulates receptors involved in neurotransmission and inflammation.
  • Reactive Oxygen Species (ROS) Regulation : By influencing ROS levels, the compound may exert protective effects against oxidative stress.

Study 1: Anticancer Efficacy

A study involving the treatment of breast cancer cell lines with this pyrazole derivative showed a significant reduction in cell viability when combined with doxorubicin. The combination index method revealed a synergistic effect, enhancing the efficacy of conventional chemotherapy .

Study 2: Antibacterial Assessment

In a comparative study assessing various pyrazole derivatives for antibacterial activity, this compound was among those that showed superior efficacy against tested bacterial strains. Its structure–activity relationship was explored to optimize potency further .

Properties

IUPAC Name

2-methyl-5-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8OS/c1-24-14(9-13(23-24)15-3-2-8-28-15)18(27)21-12-4-6-25(10-12)16-17-22-20-11-26(17)7-5-19-16/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHCAYWXOMJTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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